
5-Bromo-2-(ethenyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(ethenyloxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, an ethenyloxy group at the 2nd position, and an amide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethenyloxy)benzamide can be achieved through several steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Ethenylation: The hydroxyl group at the 2nd position is then converted to an ethenyloxy group through a reaction with an appropriate ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(ethenyloxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: 5-Bromo-2-hydroxybenzoic acid and corresponding amine.
Applications De Recherche Scientifique
5-Bromo-2-(ethenyloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(ethenyloxy)benzamide depends on its specific application:
Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Studies: It can inhibit or activate specific enzymes, providing insights into their function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the ethenyloxy group, making it less versatile in certain chemical reactions.
2-(Ethenyloxy)benzamide:
5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-(ethenyloxy)benzamide is unique due to the presence of both the bromine atom and the ethenyloxy group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
88576-67-4 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
5-bromo-2-ethenoxybenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h2-5H,1H2,(H2,11,12) |
Clé InChI |
XFDIILHJMSPVHF-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=C(C=C(C=C1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
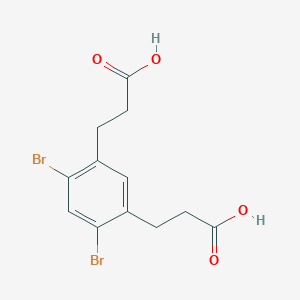
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)

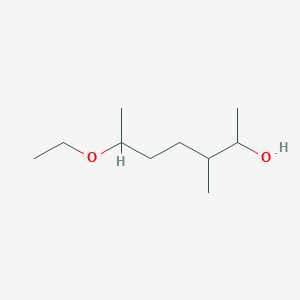

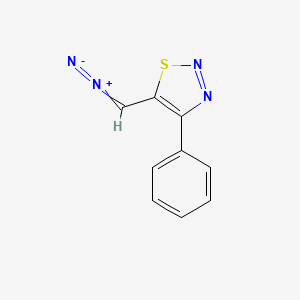
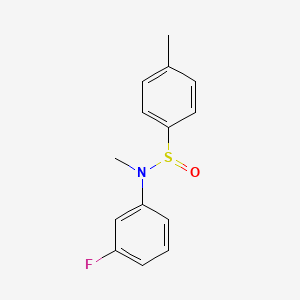
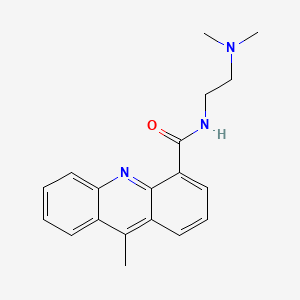
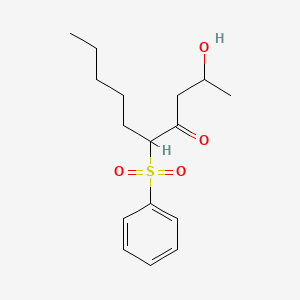
![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)

![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
